Iturin D

Structural characterization Lipopeptide chemistry Iturin family classification

Iturin D (CAS 108956-22-5) is a cyclic lipopeptide antibiotic from Bacillus subtilis distinguished by a free carboxyl group on its peptide moiety—a structural feature absent in Iturin A and replaced by a carboxymethyl group in Iturin E. This unique ionization state enables researchers to probe the role of net charge in membrane pore formation, self-assembly thermodynamics, and antifungal spectrum when benchmarked against neutral congeners. With a reported EC₅₀ of 39.56 μg/mL against Rhizoctonia solani and demonstrated field-relevant efficacy in related iturin analogs against Bipolaris maydis and Fusarium oxysporum, Iturin D is an essential reference compound for integrated disease management, synergistic lipopeptide screening, and sustainable agriculture R&D. Procure this high-purity, analytically verified batch for reproducible, publication-ready results.

Molecular Formula C48H74N12O14
Molecular Weight 1043.2 g/mol
CAS No. 108956-22-5
Cat. No. B011789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIturin D
CAS108956-22-5
Synonymsiturin D
iturin-D
Molecular FormulaC48H74N12O14
Molecular Weight1043.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N
InChIInChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71)
InChIKeyHNAPWDKFUSLFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iturin D (CAS 108956-22-5): Sourcing the Structurally Distinct Iturinic Lipopeptide for Antifungal Research


Iturin D (CAS 108956-22-5) is a cyclic lipopeptide antibiotic belonging to the iturin family, isolated from Bacillus subtilis [1]. Characterized by a heptapeptide ring linked to a β-amino fatty acid chain (C14–C16), it exhibits strong antifungal activity against yeasts and filamentous fungi via a pore-forming mechanism in cytoplasmic membranes [2][3]. Its primary structural distinction is a free carboxyl group absent in the well-characterized Iturin A, a feature that alters its charge state and physicochemical behavior relative to other iturin-class compounds [1].

Why Iturin D Cannot Be Assumed Interchangeable with Iturin A or Other Iturinic Lipopeptides


The biological activity of iturinic lipopeptides is sensitive to modifications in the peptide cycle, as demonstrated by the dramatic reduction in antifungal potency upon methylation of the D-Tyr2 residue or the enhanced activity of mycosubtilin resulting from an inversion of the Ser6-Asn7 sequence [1]. Iturin D possesses a unique structural feature—a free carboxyl group on its peptide moiety that is absent in Iturin A and replaced by a carboxymethyl group in Iturin E—which categorically alters its net charge and hydrophilicity [2]. Because membrane permeabilization and target sterol interaction depend on both the primary peptide structure and the ionization state, substitution with Iturin A or other in-class analogs without empirical verification risks unpredictable deviations in antifungal spectrum, potency, and surface activity [1].

Quantitative Differentiation Evidence for Iturin D Relative to Iturinic Comparators


Structural Differentiation: Free Carboxyl Group Confers Anionic Character Absent in Iturin A

Iturin D is distinguished from the prototypical Iturin A by the presence of a free carboxyl group on its peptide moiety, whereas Iturin A possesses a terminal amide and Iturin E contains a carboxymethyl ester [1]. This structural difference is not present in Iturin A, C, Bacillomycin D, F, L, or Mycosubtilin, making Iturin D one of the few naturally anionic iturinic lipopeptides at physiological pH [1][2]. The acid hydrolysate of Iturin D confirms the amino acid composition Asp3, Glu1, Pro1, Ser1, Tyr1, with a mixture of n-C14, iso-C15, anteiso-C15, iso-C16, and n-C16 β-amino fatty acids [1].

Structural characterization Lipopeptide chemistry Iturin family classification

Antifungal Potency: Iturin A2 (Iturin D) Demonstrates an EC50 of 39.56 μg/mL Against Rice Sheath Blight Pathogen (Rhizoctonia solani)

Iturin A2, identified as a synonym for Iturin D in multiple authoritative databases, exhibited a half-maximal inhibitory concentration (EC50) of 39.5621 μg/mL against Rhizoctonia solani, the causative agent of rice sheath blight [1]. At a higher concentration of 160 μg/mL, the same compound demonstrated in vitro, pot, and field efficacy against the disease. While a direct head-to-head comparison with Iturin A under identical assay conditions was not located in the peer-reviewed literature, this EC50 value provides a quantitative benchmark for potency assessment and batch-to-batch quality control of Iturin D preparations intended for antifungal research [1].

Antifungal activity Plant disease biocontrol Rhizoctonia solani

Biocontrol Efficacy: Iturin A2 Achieves 53.1–100% Efficacy Against Southern Corn Leaf Blight at 300 mg/kg, Comparable to Chlorothalonil

Iturin A2 (Iturin D) produced by Bacillus subtilis strain B47 demonstrated concentration-dependent efficacy against southern corn leaf blight caused by Bipolaris maydis. At 300 mg/kg, the compound achieved efficacy ranging from 100% under in vitro conditions to 53.1% under field conditions, a performance that was reported as higher than or similar to the commercial fungicide chlorothalonil [1]. This field-to-lab efficacy translation provides a valuable reference point that distinguishes Iturin D from other iturins for which comparable field efficacy data against this specific pathogen are lacking in the accessible literature [1].

Crop protection Bipolaris maydis Biopesticide efficacy

Differential Surface Activity: Anionic Iturinic Compounds Exhibit Elevated Critical Micelle Concentration Relative to Neutral Congeners

Comparative interfacial analysis of iturinic lipopeptides revealed that the critical micelle concentration (CMC) is dependent on the nature of the peptide moiety, with the highest CMC values observed for anionic antibiotics within the group [1]. Since Iturin D carries a free carboxyl group conferring anionic character absent in Iturin A (which bears a terminal amide), this physicochemical principle predicts that Iturin D will exhibit a higher CMC and altered surfactant potency relative to Iturin A and other neutral iturins [1][2]. The arrangement of lipopeptides at the air-water interface was also shown to depend on the size of the lipid moiety; iturins A, C, and bacillomycins D and L (C14–C15 β-amino fatty acid chains) occupied smaller molecular areas than mycosubtilin and bacillomycin F (C16–C17 chains), indicating that Iturin D, with its C14–C16 chain, is expected to occupy an intermediate to smaller area [1].

Biosurfactant properties Critical micelle concentration Lipopeptide physicochemical characterization

Selective Inhibition Profile: Iturin A2 Suppresses Pathogenic Fusarium While Sparing Arbuscular Mycorrhizal Symbiosis in Planta

Iturin A2 (Iturin D) at concentrations above 100 μg/g of sand inhibited saprophytic growth of the arbuscular mycorrhizal fungus Glomus mosseae in vitro; however, in the presence of the tomato host plant, both pre-infection events and intraradical growth of the mycorrhizal fungus were not negatively affected, while infection by the pathogenic Fusarium oxysporum f. sp. lycopersici was simultaneously hindered [1]. This context-dependent selectivity—antifungal activity against a pathogen with relative sparing of a beneficial symbiont in the rhizosphere—has not been reported for Iturin A or other iturin congeners under this specific tripartite experimental system, suggesting a differential interaction profile that may be linked to the structural and charge characteristics of Iturin D [1].

Mycorrhizal compatibility Fusarium oxysporum Selective antifungal activity

Procurement-Validated Application Scenarios for Iturin D Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Probe for Investigating the Role of Peptide Charge in Iturin Membrane Activity

Researchers studying the antifungal mechanism of iturinic lipopeptides can utilize Iturin D as a uniquely anionic probe within the iturin family. Because Iturin A, Bacillomycin D, and Mycosubtilin lack a free carboxyl group, direct comparison of Iturin D against these neutral congeners under standardized membrane permeability assays (e.g., K+ efflux, calcein leakage, or planar lipid bilayer conductance) enables isolation of the net charge contribution to pore formation [1][2]. The predicted higher CMC of Iturin D relative to neutral iturins further allows investigation of the interplay between self-assembly thermodynamics and biological activity [3].

Biopesticide Lead Optimization Against Rice Sheath Blight (Rhizoctonia solani) Using Iturin D as a Baseline Compound

With an established EC50 of 39.56 μg/mL against Rhizoctonia solani, Iturin D serves as a quantitative reference compound for screening structural analogs, formulation additives, or synergistic combinations with other lipopeptides (e.g., fengycin or surfactin) aimed at improving potency against this economically significant rice pathogen [1]. Researchers can benchmark the performance of novel engineered iturins or semi-synthetic derivatives directly against this potency value under matched assay conditions.

Field-Validated Biocontrol Agent for Maize Fungal Disease Management Programs

The demonstrated field efficacy of Iturin A2 (53.1–100% at 300 mg/kg) against southern corn leaf blight (Bipolaris maydis), which matched or exceeded the commercial fungicide chlorothalonil, supports the procurement of Iturin D for integrated disease management research in maize cultivation [1]. This evidence base is particularly relevant for programs seeking to reduce reliance on synthetic triazole or strobilurin fungicides, where Iturin D can be evaluated as a rotation partner or tank-mix component.

Rhizosphere-Compatibility Screening: Evaluating Selective Antifungal Agents That Preserve Mycorrhizal Symbiosis

The unique observation that Iturin A2 inhibits the soilborne pathogen Fusarium oxysporum while sparing arbuscular mycorrhizal symbiosis in the presence of the host plant makes Iturin D a compound of interest for sustainable agriculture research programs [1]. This application scenario is particularly suited for tomato and other mycorrhizal crop systems where simultaneous pathogen suppression and symbiont preservation are dual objectives.

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